molecular formula C107H158N28O34 B012805 CS5 Peptide CAS No. 107978-81-4

CS5 Peptide

Cat. No. B012805
CAS RN: 107978-81-4
M. Wt: 2380.6 g/mol
InChI Key: GMOURHLUOZIONB-YJYJPCDBSA-N
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Description

The CS5 peptide is a major cell type-specific adhesion site within the alternatively spliced type III connecting segment domain of fibronectin . It has been found to inhibit melanoma cell adhesion to fibronectin .


Synthesis Analysis

Peptides are synthesized using a variety of methods, both chemical and biological . The synthesis of peptides involves the creation of a peptide bond between two amino acids. This process can be repeated to create longer peptide chains .


Molecular Structure Analysis

Peptides have a unique structure, which is determined by the sequence of amino acids in the peptide chain . The structure of a peptide can influence its function and properties .


Chemical Reactions Analysis

Peptides undergo various chemical reactions, including those involved in peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry .


Physical And Chemical Properties Analysis

Peptides have unique physical and chemical properties, including charge-pH map, pI, hydrophobicity, and mass . These properties can influence the peptide’s function and stability .

Scientific Research Applications

  • T-Cell Response in Vaccine Development : The CS peptide CS-(378-398) can bind to HLA-DR5 and DRw6, inducing primary in vitro T cell responses from donors with DR5 and DRw6 haplotypes. This finding is significant for selecting appropriate T-cell epitopes in vaccine development (Kilgus et al., 1989).

  • Cell Adhesion in Cancer Research : CS1 and CS5 peptides of the type III connecting segment of human plasma fibronectin promote cell type-specific adhesion. This characteristic is crucial in understanding the interaction of melanoma cells with fibronectin, which has implications for cancer research (Humphries et al., 1987).

  • Cancer Therapy and Imaging : CS5 Peptide has been utilized in the development of nanocomposites for self-targeted cancer therapy and dual-mode imaging. For instance, MTX-PEG-CS-IONPs-Cy5.5 nanocomposites combine tumor-targeting efficacy with a cancer-killing effect (Lin et al., 2015).

  • Minimal Biological Signal Induction : The C-terminal octapeptide 67-74 of human C5a represents the minimal sequence required to induce a measurable biological signal in various assays, highlighting its potential for targeted therapeutic applications (Köhl et al., 1993).

  • Bladder Cancer Targeting : The circGprc5a-peptide-Gprc5a sequence can target bladder cancer and bladder cancer stem cells, presenting a novel approach for cancer treatment (Gu et al., 2018).

  • Production of Human Interferon : CSP mutants have been shown to improve the production of medically important human interferon Î2b in Escherichia coli, demonstrating the peptide's utility in biotechnological applications (Heggeset et al., 2012).

Mechanism of Action

The mechanism of action of peptides can vary depending on the specific peptide. Some peptides, like antimicrobial peptides, work by disrupting the cell membrane of bacteria . The CS5 peptide specifically inhibits melanoma cell adhesion to fibronectin .

Safety and Hazards

Peptides are generally considered safe, but they can have side effects and safety concerns depending on their specific structure and function . For example, CryoStor CS5, a preservation solution, is not considered flammable but may burn at high temperatures .

properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C107H158N28O34/c1-11-54(8)86(131-92(154)65(28-32-77(109)138)123-103(165)87(55(9)12-2)132-93(155)67(31-35-82(145)146)121-90(152)64(29-33-80(141)142)118-78(139)46-108)101(163)115-49-79(140)119-70(42-59-47-112-50-116-59)98(160)133-88(56(10)13-3)105(167)134-37-15-18-75(134)100(162)122-63(17-14-36-114-107(110)111)89(151)120-66(30-34-81(143)144)91(153)127-73(45-84(149)150)99(161)130-85(53(6)7)102(164)128-72(44-83(147)148)97(159)125-69(40-57-20-24-61(136)25-21-57)95(157)126-71(43-60-48-113-51-117-60)96(158)124-68(39-52(4)5)94(156)129-74(41-58-22-26-62(137)27-23-58)104(166)135-38-16-19-76(135)106(168)169/h20-27,47-48,50-56,63-76,85-88,136-137H,11-19,28-46,49,108H2,1-10H3,(H2,109,138)(H,112,116)(H,113,117)(H,115,163)(H,118,139)(H,119,140)(H,120,151)(H,121,152)(H,122,162)(H,123,165)(H,124,158)(H,125,159)(H,126,157)(H,127,153)(H,128,164)(H,129,156)(H,130,161)(H,131,154)(H,132,155)(H,133,160)(H,141,142)(H,143,144)(H,145,146)(H,147,148)(H,149,150)(H,168,169)(H4,110,111,114)/t54-,55-,56-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,85-,86-,87-,88-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOURHLUOZIONB-YJYJPCDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N6CCCC6C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N6CCC[C@H]6C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C107H158N28O34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2380.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

107978-81-4
Record name CS5 Peptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107978814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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